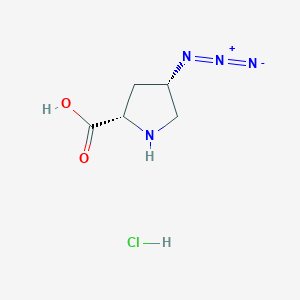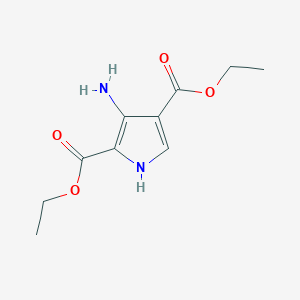
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, also known as 4-azidopyrrolidine-2-carboxylic acid hydrochloride or 4-AzPCA-HCl, is an organic compound with a wide range of applications in medical and scientific research. It is a white powder with a molecular weight of 180.6 g/mol and a melting point of 150-152 °C. 4-AzPCA-HCl is a useful reagent in the synthesis of various compounds and can also be used as a starting material for the preparation of derivatives of pyrrolidine-2-carboxylic acid.
Scientific Research Applications
Synthesis and Medicinal Applications
4-Fluoropyrrolidine derivatives, closely related to (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, are notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, have proven useful as synthons in creating a range of intermediates for medicinal applications, illustrating the potential of similar compounds like (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride (Singh & Umemoto, 2011).
Biocatalytic Applications
Enzymatic processes, such as those catalyzed by Rhodococcus erythropolis, utilize pyrrolidine derivatives for kinetic resolution and desymmetrization in organic synthesis. This highlights the potential utility of similar compounds in asymmetric synthesis and organic chemistry (Chen et al., 2012).
Organocatalysis
Compounds like methyl 4-aminopyrrolidine-2-carboxylates, which share structural similarities with (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This indicates the potential of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride in organocatalysis and asymmetric synthesis (Ruiz-Olalla et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of enantiomers of biologically active compounds often involves chiral building blocks similar to (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride. For example, the asymmetric synthesis of quinolonecarboxylic acid class antibacterial agents utilizes similar chiral intermediates, suggesting a potential application for (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride in pharmaceutical synthesis (Rosen et al., 1988).
properties
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)






